molecular formula C26H20O8 B12076151 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol)

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol)

Cat. No.: B12076151
M. Wt: 460.4 g/mol
InChI Key: RFMOFACAYXGGLB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C26H20O8

Molecular Weight

460.4 g/mol

IUPAC Name

4-[1,2,2-tris(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol

InChI

InChI=1S/C26H20O8/c27-17-5-1-13(9-21(17)31)25(14-2-6-18(28)22(32)10-14)26(15-3-7-19(29)23(33)11-15)16-4-8-20(30)24(34)12-16/h1-12,27-34H

InChI Key

RFMOFACAYXGGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Glyoxal (OHC–CHO) reacts with four equivalents of catechol in the presence of a Brønsted acid catalyst (e.g., HCl or H₂SO₄). The reaction proceeds via initial protonation of glyoxal, followed by sequential nucleophilic attacks by the hydroxyl groups of catechol. The tetra-substitution occurs regioselectively at the 1,2-positions of each benzene ring due to the directing effect of the hydroxyl groups.

Optimized Reaction Conditions

  • Catalyst : 10–15 mol% HCl or H₂SO₄

  • Solvent : Water or aqueous ethanol (50% v/v)

  • Temperature : 80–100°C

  • Time : 12–24 hours

  • Yield : 70–85% (after recrystallization).

A representative procedure involves refluxing glyoxal (1.0 equiv) and catechol (4.2 equiv) in 50% aqueous ethanol with concentrated HCl (12 mol%) for 24 hours. The crude product is purified via recrystallization from hot ethanol, yielding a white crystalline solid.

Glycidylation Followed by Hydrolysis

An alternative method involves the glycidylation of 1,1,2,2-tetrakis(hydroxyphenyl)ethane, followed by controlled hydrolysis to regenerate the catechol groups.

Glycidylation Step

1,1,2,2-Tetrakis(hydroxyphenyl)ethane is treated with epichlorohydrin in the presence of a base (e.g., NaOH) to form the corresponding tetraglycidyl ether. This step requires precise stoichiometry to avoid over-epoxidation:

1,1,2,2-Tetrakis(hydroxyphenyl)ethane+4 epichlorohydrinNaOHTetraglycidyl ether+4 HCl\text{1,1,2,2-Tetrakis(hydroxyphenyl)ethane} + 4 \text{ epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Tetraglycidyl ether} + 4 \text{ HCl}

Conditions :

  • Epichlorohydrin : 4.5–5.0 equiv

  • Base : 4.0–4.5 equiv NaOH

  • Temperature : 60–70°C

  • Time : 6–8 hours.

Hydrolysis to Catechol Derivatives

The tetraglycidyl ether undergoes acid-catalyzed hydrolysis to regenerate the catechol groups:

Tetraglycidyl ether+8 H2OHCl4,4’,4”,4”’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol)+4 glycerol\text{Tetraglycidyl ether} + 8 \text{ H}_2\text{O} \xrightarrow{\text{HCl}} \text{4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol)} + 4 \text{ glycerol}

Conditions :

  • Acid : 2M HCl

  • Temperature : 100°C

  • Time : 4–6 hours.

Catalytic Coupling Using Transition Metal Catalysts

Transition metal-catalyzed cross-coupling reactions offer a modular approach to construct the ethene tetrayl core. A modified Ullmann coupling using copper(I) iodide has been reported for analogous tetraaryl ethenes.

Copper-Catalyzed Coupling Protocol

  • Substrates : 4-Iodocatechol (4.0 equiv)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : DMF at 100°C

  • Time : 24 hours

  • Yield : 60–70%.

This method produces the target compound with minimal oligomerization, though purification requires column chromatography to remove copper residues.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Acid-catalyzed condensation70–8595–97Scalable, low costRequires excess catechol, long reaction time
Glycidylation-hydrolysis65–7590–93High regioselectivityMulti-step, epichlorohydrin handling
Catalytic coupling60–7085–90Modular, tunable substituentsHigh catalyst loading, purification challenges

Purification and Characterization

Recrystallization

The product is typically recrystallized from ethanol or ethyl acetate to achieve >95% purity. Solubility data:

  • Ethanol : 5–10 mg/mL at 25°C

  • Ethyl acetate : 2–5 mg/mL at 25°C.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.90 (s, 4H, OH), 6.70–6.85 (m, 16H, aromatic).

  • IR : Broad O–H stretch at 3200–3400 cm⁻¹, C–O stretch at 1250 cm⁻¹.

Industrial-Scale Considerations

Large-scale production favors the acid-catalyzed condensation method due to its simplicity and cost-effectiveness. Pilot studies demonstrate that continuous flow reactors can reduce reaction times to 8–12 hours while maintaining yields >80% .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene rings can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydroxy derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other macromolecules with specific properties.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The hydroxyl groups on the benzene rings can interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) exerts its effects involves interactions with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The ethene-1,1,2,2-tetrayl core provides structural rigidity, allowing the compound to maintain its integrity under different conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparison

Compound Name Functional Groups Key Structural Features References
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) Four catechol (-OH) groups Central ethene core with four 3,4-dihydroxyphenyl substituents
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid (H₄TCPE) Four carboxyl (-COOH) groups Ethene core with 4-carboxyphenyl substituents
1,1,2,2-Tetrakis(4-methylphenyl)ethane-1,2-diol Two hydroxyl (-OH), four methyl groups Ethane-diol core with p-tolyl substituents
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene Four ethynyl (-C≡CH) groups Ethene core with 4-ethynylphenyl substituents
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-dimethylaniline) Four dimethylamino (-NMe₂) groups Ethene core with 4-(N,N-dimethylamino)phenyl substituents

Property and Application Comparison

Solubility and Reactivity
  • Target Compound : Poor solubility in water and organic solvents (e.g., THF, acetone) due to catechol hydrogen bonding. Reacts with electrophilic agents (e.g., fluorinated nitriles) to form covalent networks .
  • H₄TCPE (Tetrabenzoic Acid Derivative) : Enhanced solubility in basic aqueous solutions (via deprotonation of -COOH). Used in metal-organic frameworks (MOFs) for luminescence and sensing .
  • Ethynyl Derivative : Soluble in aromatic solvents (e.g., toluene); ethynyl groups enable click chemistry or coordination with metals (e.g., Ag clusters) .

Research Findings and Performance Metrics

Compound Key Research Findings Performance Metrics References
Target Compound Forms a ladder polymer (MP1) with a BET surface area of ~300 m²/g after activation . Thermal stability: Stable up to 300°C .
H₄TCPE MOF (e.g., Zn-TCPE) exhibits a quantum yield of 15% for nitrobenzene detection . Surface area: ~1,500 m²/g in MOF form .
Ethynyl Derivative Ag-CAMs show selective fluorescence quenching for ATP (LOD: 10 nM) . Coordination stability: Stable in pH 4–9 .

Biological Activity

The compound 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) is a complex organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features multiple benzene rings linked by ethene units, which contribute to its unique properties. The molecular formula is C54H36O4C_{54}H_{36}O_4 with a molecular weight of 748.86 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC₅₄H₃₆O₄
Molecular Weight748.86 g/mol
CAS Number1624970-54-2
IUPAC Name4-[4-[1,2,2-tris[4-(4-formylphenyl)phenyl]ethenyl]phenyl]benzaldehyde

Antioxidant Properties

Research indicates that compounds similar to tetrakis(benzene-1,2-diol) exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The phenolic hydroxyl groups in the structure are believed to contribute to this activity by scavenging free radicals.

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of similar compounds. For instance, a study published in Cancer Nanomedicine discusses how nanoscale covalent organic frameworks (COFs), which can include structures like the one , serve as theranostic platforms—integrating diagnostics and therapy in cancer treatment . These frameworks can enhance drug delivery efficiency and target specific cancer cells while minimizing side effects.

The biological mechanisms through which 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) exerts its effects include:

  • Cellular Uptake : The compound's lipophilicity allows it to penetrate cellular membranes effectively.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation.
  • Gene Regulation : Potential modulation of gene expression related to apoptosis and cell cycle regulation has been suggested.

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various phenolic compounds found that those with multiple hydroxyl groups demonstrated higher radical scavenging activity compared to their mono-hydroxylated counterparts . This suggests that the structural characteristics of tetrakis(benzene-1,2-diol) may enhance its biological efficacy.

Drug Delivery Systems

In drug delivery applications, research has shown that using COFs as carriers can significantly improve the stability and release profiles of therapeutic agents. For example, Zhao et al. reported on the use of COFs in delivering chemotherapeutic drugs with improved targeting capabilities . Such findings indicate that 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) could play a pivotal role in developing advanced drug delivery systems.

Q & A

Basic Research: What are the primary synthetic routes for 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol), and how can reaction conditions be optimized?

The synthesis typically involves bromination of tetraphenylethene followed by nucleophilic substitution or Suzuki-Miyaura coupling to attach functional groups. A reported method includes:

  • Bromination : Reacting tetraphenylethene with bromine vapor under controlled desiccation for two weeks, yielding tetrakis(4-bromophenyl)ethene .
  • Substitution : Introducing diol groups via hydrolysis or coupling reactions. For example, fluorinated derivatives are synthesized using nucleophilic substitution with fluorine-containing precursors under inert atmospheres .
    Optimization Tips :
  • Use gas chromatography-mass spectrometry (GC-MS) to monitor intermediate purity .
  • Adjust reaction time and temperature to mitigate side reactions (e.g., over-bromination) .

Basic Research: How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and purity. For example, tetrakis(4-bromophenyl)ethene shows distinct aromatic proton signals at δ 6.87 (d, 8H) and δ 7.27 (d, 8H) .
  • X-ray Crystallography : Resolves the tetraphenylethylene core and diol group orientations, critical for understanding symmetry and packing in COFs .
  • Mass Spectrometry : High-resolution MS validates molecular weight and functional group integrity .

Advanced Research: How does this compound function as a building block for covalent organic frameworks (COFs)?

The tetraphenylethylene core provides rigidity and conjugation, while the diol groups enable covalent linkage via condensation reactions. For example:

  • COF Synthesis : Reacting with aldehyde-containing linkers (e.g., 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde) forms imine-linked COFs with high crystallinity and surface area .
  • Topology Control : The tetrahedral geometry facilitates 3D frameworks (e.g., pto or mhq-z topologies) when combined with tritopic or tetratopic linkers .

Advanced Research: What mechanisms explain its aggregation-induced emission (AIE) properties, and how do structural modifications enhance quantum yields?

  • AIE Mechanism : Restricted intramolecular rotation (RIR) in aggregated states suppresses non-radiative decay, enhancing emission. The diol groups increase hydrophilicity, promoting aggregation in aqueous environments .
  • Enhancement Strategies :
    • Fluorination: Electron-withdrawing fluorine atoms stabilize excited states, as seen in derivatives like 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid), which show improved quantum yields .
    • MOF Integration: Embedding in zirconium-based MOFs (e.g., PCN-94 ) increases quantum yield to ~99% by rigidifying the structure .

Advanced Research: How do substituents (e.g., fluorine, carboxyl groups) influence reactivity and applications?

  • Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity at aromatic rings, enabling nucleophilic substitutions for functionalization .
  • Carboxylic Acid Derivatives : Improve solubility and coordination capacity, facilitating use in MOFs or as biosensors .
    Example : Fluorinated analogs exhibit stronger halogen bonding, useful in supramolecular self-assembly .

Advanced Research: What are the challenges in reconciling discrepancies in reported quantum yields or reactivity across studies?

  • Quantum Yield Variability : Differences arise from aggregation state (e.g., nanoparticles vs. bulk crystals) and measurement conditions (solvent, concentration). Standardized protocols (e.g., integrating sphere measurements) are recommended .
  • Reactivity Conflicts : Substituent effects (e.g., -OH vs. -COOH) and reaction pH can alter pathways. For instance, acidic conditions favor esterification over ether formation .

Advanced Research: How can computational modeling guide the design of derivatives for targeted applications?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize AIE or charge transport in COFs .
  • Molecular Dynamics (MD) : Simulate self-assembly behavior in solvents to pre-screen COF or nanoparticle morphologies .

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